

# An In-depth Technical Guide to N-Benzylidenemethylamine (CAS 622-29-7)

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## Compound of Interest

Compound Name: *N-Benzylidenemethylamine*

Cat. No.: *B1583782*

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## Introduction

**N-Benzylidenemethylamine**, with a CAS number of 622-29-7, is an organic compound classified as an imine, specifically a Schiff base. It is formed from the condensation of benzaldehyde and methylamine. This compound serves as a valuable intermediate in organic synthesis and is a subject of interest for its potential biological activities. Its chemical structure features a carbon-nitrogen double bond (C=N), which is characteristic of imines and is central to its reactivity. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and reactivity of **N-Benzylidenemethylamine**.

## Physicochemical Properties

A summary of the key physicochemical properties of **N-Benzylidenemethylamine** is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
CAS Number	622-29-7	[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N	[2][3][4]
Molecular Weight	119.16 g/mol	[1][4]
Appearance	Clear, colorless to yellow liquid	[2]
Boiling Point	75-80 °C at 18 mmHg	[1]
Density	0.967 g/mL at 25 °C	[1]
Refractive Index (n <sup>20</sup> /D)	1.552	[1]
SMILES	<chem>CN=Cc1ccccc1</chem>	
InChI	1S/C8H9N/c1-9-7-8-5-3-2-4-6-8/h2-7H,1H3/b9-7+	
InChIKey	HXTGGPKOEKKUQO-VQHVLOKHSA-N	

## Synthesis of N-Benzylidenemethylamine

The most common and efficient method for the synthesis of **N-Benzylidenemethylamine** is the direct condensation of benzaldehyde with methylamine.[5] This reaction is a classic example of imine formation and proceeds with high yield.

## Experimental Protocol: Synthesis

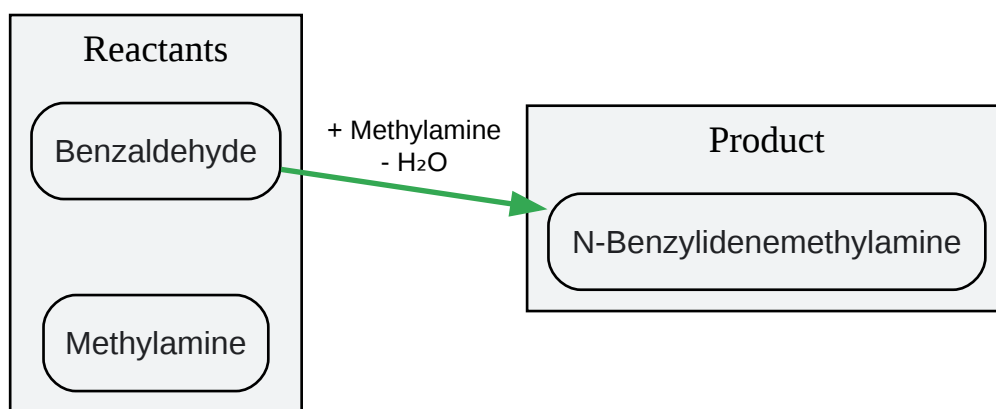
Materials:

- Benzaldehyde
- Anhydrous monomethylamine
- Toluene
- Anhydrous magnesium sulfate or sodium sulfate (drying agent)

- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Stirring apparatus
- Cooling bath (ice-water)

Procedure:[5]

- A solution of benzaldehyde (1 equivalent) in toluene is prepared in a round-bottom flask equipped with a stirrer and a gas inlet tube.
- The flask is cooled to 0 °C using an ice-water bath.
- Anhydrous monomethylamine (approximately 1-1.5 equivalents) is introduced below the surface of the stirred benzaldehyde solution.
- The rate of addition of methylamine is controlled to maintain the reaction temperature between 25-30 °C.
- After the addition is complete (typically around 45 minutes), the reaction mixture is stirred for an additional period to ensure completion.
- The organic phase is separated from the aqueous layer.
- The organic layer is dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), and the drying agent is subsequently removed by filtration.
- The solvent (toluene) is removed from the filtrate under reduced pressure (rotary evaporation).
- The residual oil is purified by vacuum distillation to afford **N-Benzylidenemethylamine**.



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Synthesis of **N-Benzylidenemethylamine**.

## Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **N-Benzylidenemethylamine**. The expected data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry are summarized below.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.1-8.3	Singlet	1H	Imine proton (-CH=N-)
~7.7-7.8	Multiplet	2H	Aromatic protons (ortho to -CH=N)
~7.3-7.5	Multiplet	3H	Aromatic protons (meta and para to -CH=N)
~3.5	Singlet	3H	Methyl protons (-N-CH <sub>3</sub> )

Note: Predicted chemical shifts are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift ( $\delta$ , ppm)	Assignment
~162	Imine carbon (-CH=N-)
~136	Aromatic carbon (ipso to -CH=N)
~130	Aromatic carbon (para to -CH=N)
~129	Aromatic carbons (ortho to -CH=N)
~128	Aromatic carbons (meta to -CH=N)
~48	Methyl carbon (-N-CH <sub>3</sub> )

Note: Predicted chemical shifts are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2940	Medium	Aliphatic C-H stretch (methyl)
~1645	Strong	C=N stretch (imine)
~1590, 1490, 1450	Medium-Strong	Aromatic C=C stretches

## Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
119	High	[M] <sup>+</sup> (Molecular ion)
118	High	[M-H] <sup>+</sup>
91	Medium	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

Note: Fragmentation patterns are predicted based on typical fragmentation of N-benzylamines.

# Experimental Protocols for Characterization

## NMR Spectroscopy

### Sample Preparation:

- Dissolve 5-10 mg of **N-Benzylidenemethylamine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm), or use the residual solvent peak for referencing (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).

### Data Acquisition (<sup>1</sup>H NMR):

- Spectrometer: 300 MHz or higher field strength
- Pulse Program: Standard single-pulse sequence
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 2-4 seconds

### Data Acquisition (<sup>13</sup>C NMR):

- Spectrometer: 75 MHz or higher field strength
- Pulse Program: Proton-decoupled single-pulse sequence
- Number of Scans: 1024 or more, depending on sample concentration
- Relaxation Delay: 2-5 seconds

## IR Spectroscopy

#### Sample Preparation:

- As **N-Benzylidenemethylamine** is a liquid, a neat spectrum can be obtained.
- Place one drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin film.

#### Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
- Scan Range: 4000-400  $\text{cm}^{-1}$
- Number of Scans: 16-32
- Resolution: 4  $\text{cm}^{-1}$

## Mass Spectrometry

#### Sample Preparation:

- Prepare a dilute solution of **N-Benzylidenemethylamine** (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

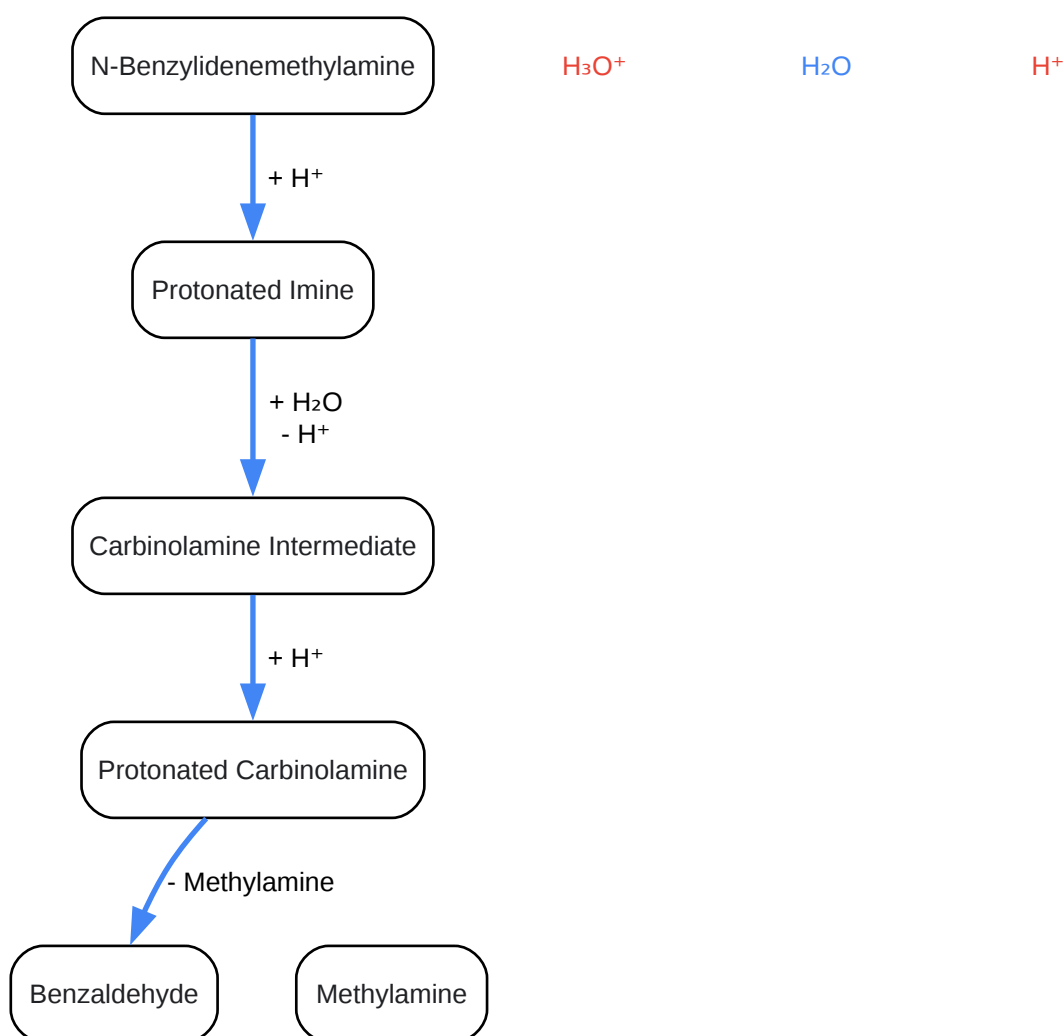
#### Data Acquisition (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range:  $m/z$  40-400

## Reactivity and Stability

**N-Benzylidenemethylamine** is a relatively stable compound under normal conditions. However, the imine functionality imparts specific reactivity.

- **Hydrolysis:** The C=N bond is susceptible to hydrolysis, particularly under acidic conditions, which will revert the imine back to benzaldehyde and methylamine.[6][7][8][9][10] This reaction is an equilibrium process and can be driven to completion by the presence of excess water.[9]
- **Reduction:** The imine can be readily reduced to the corresponding secondary amine, N-methylbenzylamine, using various reducing agents such as sodium borohydride ( $\text{NaBH}_4$ ) or catalytic hydrogenation (e.g.,  $\text{H}_2/\text{Pd-C}$ ).[11]
- **Nucleophilic Addition:** The carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles.



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